2H-Benzotriazole,4,7-dibromo-2-(2-butyloctyl)-
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Overview
Description
2H-Benzotriazole, 4,7-dibromo-2-(2-butyloctyl)- is a chemical compound with the molecular formula C18H27Br2N3 and a molecular weight of 445.24 g/mol . This compound belongs to the benzotriazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzotriazole, 4,7-dibromo-2-(2-butyloctyl)- typically involves the bromination of 2H-benzotriazole derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Benzotriazole, 4,7-dibromo-2-(2-butyloctyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2H-Benzotriazole, 4,7-dibromo-2-(2-butyloctyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2H-Benzotriazole, 4,7-dibromo-2-(2-butyloctyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2H-Benzotriazole, 4,7-dibromo-2-(2-butyloctyl)- is unique due to its specific substitution pattern and the presence of the butyloctyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C18H27Br2N3 |
---|---|
Molecular Weight |
445.2 g/mol |
IUPAC Name |
4,7-dibromo-2-(2-butyloctyl)benzotriazole |
InChI |
InChI=1S/C18H27Br2N3/c1-3-5-7-8-10-14(9-6-4-2)13-23-21-17-15(19)11-12-16(20)18(17)22-23/h11-12,14H,3-10,13H2,1-2H3 |
InChI Key |
GPMVTWDXNVNPMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CN1N=C2C(=CC=C(C2=N1)Br)Br |
Origin of Product |
United States |
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